2-Methyl-2H-indazole-5,6-diamine

Medicinal chemistry ADME optimization Building block selection

Synthesizing regioisomerically pure 2H-indazole kinase inhibitors is hindered by tautomeric equilibria. This compound provides a pre-locked N2-methyl-2H-indazole core. - Prevents unwanted tautomerization during synthesis, ensuring batch-to-batch consistency - 5,6-Diamine handles enable parallel derivatization for rapid SAR exploration - Baseline XLogP3-AA of 0.2 offers a more lipophilic starting point for lead optimization

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13118875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-5,6-diamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C(=CC2=N1)N)N
InChIInChI=1S/C8H10N4/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,9-10H2,1H3
InChIKeyXZQSMUUZQPKYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-indazole-5,6-diamine – Identity & Physicochemical Profile


2-Methyl-2H-indazole-5,6-diamine (CAS 857773-62-7) is a 2H-indazole heterocycle bearing two primary amine substituents at the 5- and 6-positions and a methyl group at the N2 position. Its molecular formula is C₈H₁₀N₄ with a molecular weight of 162.19 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 69.9 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound belongs to the 2H-indazole subclass, which is distinct from the more common 1H-indazole tautomers in both electronic character and synthetic accessibility .

+
Locked 2H-indazole tautomeric form with N2-methyl substitution
+
Dual primary amine derivatization handles at 5- and 6-positions
+
Davis–Beirut reaction-compatible heterocyclic core for library synthesis

2-Methyl-2H-indazole-5,6-diamine – Key Differentiators vs. Generic Indazole Diamines


Although the broader indazole-5,6-diamine family shares a common substitution pattern, the specific N2-methyl-2H-indazole architecture of this compound introduces consequential differences in regioelectronic character, lipophilicity, and synthetic reactivity that preclude simple interchange with the 1H-tautomer (1H-indazole-5,6-diamine, CAS 7404-68-4) or the N1-methyl regioisomer (1-methyl-1H-indazole-5,6-diamine, CAS 724766-98-7). The 2H-indazole scaffold possesses higher nitrogen–proton affinity than the 1H-indazole scaffold, making 2H-indazoles stronger bases . Furthermore, the N2-methyl group blocks tautomerization to the 1H form, locking the compound into the 2H-indazole electronic configuration [1]. In synthetic applications, 2H-indazoles are preferentially accessed via the Davis–Beirut reaction, a N–N bond-forming heterocyclization that is specific to the 2H-indazole framework and is not amenable to direct 1H-indazole synthesis [2].

1H-Indazole-5,6-diamine (CAS 7404-68-4)
Different basicity and tautomeric state may alter binding and salt formation behavior compared to the 2H-indazole scaffold.
N1-Methyl regioisomer (CAS 724766-98-7)
Identical molecular formula but locked 1H-tautomer geometry; 3D pharmacophore orientation may differ from the N2-methyl 2H form.
Generic indazole diamines
Synthetic route incompatibility may limit direct substitution; Davis–Beirut reaction is specific to the 2H-indazole framework.

2-Methyl-2H-indazole-5,6-diamine – Quantitative Differentiation vs. Close Analogs


Lipophilicity Advantage Over 1H-Indazole-5,6-diamine

The N2-methyl substituent of 2-methyl-2H-indazole-5,6-diamine confers a measurable increase in lipophilicity relative to the unsubstituted 1H-indazole-5,6-diamine (CAS 7404-68-4). The target compound exhibits an XLogP3-AA of 0.2 [1], whereas the non-methylated 1H-indazole-5,6-diamine has a computed XLogP3-AA of approximately -0.3 [2]. This ΔXLogP of ~0.5 log units represents a roughly 3.2-fold increase in calculated octanol–water partition coefficient, which can influence membrane permeability, protein binding, and chromatographic retention behavior in lead optimization campaigns.

Lipophilicity
Cross-study comparable
Target XLogP3-AA 0.2
vs 1H-Indazole-5,6-diamine: ≈ −0.3
Δ ≈ 0.5 log units (~3.2× partition)
Supports lipophilicity-driven SAR studies
Computed descriptor; verify experimentally
Medicinal chemistry ADME optimization Building block selection

TPSA & Tautomeric Differentiation from N1-Methyl Regioisomer

The TPSA of 2-methyl-2H-indazole-5,6-diamine is 69.9 Ų [1]. While the N1-methyl regioisomer (1-methyl-1H-indazole-5,6-diamine, CAS 724766-98-7) shares an identical molecular formula (C₈H₁₀N₄) and molecular weight (162.19 g/mol), and is expected to have an identical TPSA due to the same atom connectivity, the two regioisomers are non-interchangeable in biological systems. The N2-methyl substitution locks the indazole into the 2H-tautomeric form, whereas N1-methyl substitution locks the 1H-tautomeric form. This regioisomeric distinction alters the spatial orientation of the diamine pharmacophore relative to the methyl group, which can affect target binding when the indazole core engages ATP-binding pockets or other recognition sites [2].

Tautomeric Identity
Class-level inference
TPSA 69.9 Ų (identical for both regioisomers)
Locked 2H-tautomer vs locked 1H-tautomer
Supports regioisomer-controlled study fit
3D pharmacophore geometry requires review
Drug-likeness Physicochemical profiling Lead optimization

Basicity Advantage of 2H-Indazole Scaffold Over 1H-Indazole

2H-Indazole derivatives, including 2-methyl-2H-indazole-5,6-diamine, are documented to be stronger bases than their 1H-indazole counterparts. This arises because the ring nitrogen–proton affinity in 2H-indazoles is higher than in 1H-indazoles . The enhanced basicity can influence salt formation, solubility in acidic media, and protonation state at physiological pH. In the context of procuring building blocks for medicinal chemistry, the basicity difference affects both purification protocols (e.g., acid–base extraction) and the compound's behavior in biological assays where ionization state is relevant.

Scaffold Basicity
Class-level inference
Reported higher N-proton affinity in 2H-indazole scaffold vs 1H-indazole
Context-dependent; supports salt screening
Specific pKa data to verify
Heterocyclic chemistry Scaffold selection Salt formation

Synthetic Accessibility via Davis–Beirut Reaction

The 2H-indazole ring system, including 2-methyl-2H-indazole-5,6-diamine, can be constructed via the Davis–Beirut reaction (DBR), a N–N bond-forming heterocyclization that is specific to 2H-indazoles and indazolones [1]. The DBR proceeds under both acidic and basic conditions and is not directly applicable to the synthesis of 1H-indazoles. This synthetic route enables modular access to diversely substituted 2H-indazole-5,6-diamines from nitroso imine precursors. Patents such as US-6531491-B1 disclose indazole compounds as protein kinase inhibitors, wherein the 5,6-diamine substitution pattern serves as a key intermediate for further elaboration [2].

Synthetic Route
Supporting evidence
Davis–Beirut reaction: N–N bond-forming heterocyclization from nitroso imine precursors
Supports 2H-indazole library synthesis
Specific to 2H-indazole framework; not transferable to 1H-indazoles
Synthetic methodology Heterocycle synthesis Process chemistry

Fluorometric Aldehyde Labeling via 5,6-Diamine Motif

The 5,6-diaminoindazole motif, including 2-methyl-2H-indazole-5,6-diamine, reacts with aldehydes to form highly fluorescent imidazole derivatives, establishing this compound class as fluorometric labeling reagents . While the unsubstituted 5,6-diaminoindazole (CAS 7404-68-4) has been commercially established for this purpose, the 2-methyl derivative offers the advantage of enhanced lipophilicity (XLogP3-AA = 0.2 vs. approximately -0.3) [1], which may improve extraction efficiency and chromatographic behavior of the derivatized analyte in reversed-phase HPLC systems.

Aldehyde Detection
Class-level inference
Retains 5,6-diamine fluorogenic reactivity
N2-methyl enhances derivative lipophilicity vs des-methyl analog
Supports aldehyde detection method development
HPLC retention context; verify derivative yield
Fluorescence labeling Bioanalytical chemistry Derivatization reagent

2-Methyl-2H-indazole-5,6-diamine – High-Value Application Scenarios


Kinase Inhibitor Lead Optimization with Fine-Tuned Lipophilicity

In medicinal chemistry programs targeting ATP-competitive kinase inhibition, the indazole core frequently serves as a hinge-binding motif. The 2-methyl-2H-indazole-5,6-diamine scaffold provides a baseline XLogP3-AA of 0.2 [1], which is incrementally higher than the des-methyl 1H-indazole-5,6-diamine (XLogP3-AA ≈ -0.3) [2]. This allows medicinal chemists to start from a more lipophilic core without introducing additional greasy substituents that could inflate molecular weight or reduce ligand efficiency. The 5,6-diamine substitution pattern provides two synthetic handles for parallel derivatization, enabling rapid SAR exploration around the indazole periphery.

2H-Indazole Library Synthesis via Davis–Beirut Reaction

Research groups constructing libraries of 2H-indazole-based kinase inhibitors should procure 2-methyl-2H-indazole-5,6-diamine as a core intermediate specifically because the 2H-indazole framework is accessible via the Davis–Beirut reaction, a N–N bond-forming heterocyclization that is unique to the 2H-indazole series [3]. The N2-methyl group pre-locks the indazole into the 2H-tautomeric form, preventing unwanted tautomerization during subsequent synthetic steps, thereby improving reaction predictability and yield consistency across library members.

Fluorometric Aldehyde Detection with Enhanced Chromatographic Resolution

The 5,6-diamine motif of 2-methyl-2H-indazole-5,6-diamine condenses with aldehydes to form fluorescent imidazole derivatives, a well-established property of the 5,6-diaminoindazole class . The N2-methyl substituent increases the lipophilicity of the resulting fluorescent adduct (ΔXLogP ≈ 0.5 vs. des-methyl analog) [1], which translates to longer retention on reversed-phase HPLC columns and improved separation from polar matrix interferences. This makes the compound particularly suitable for trace aldehyde analysis in complex biological matrices where chromatographic resolution is critical.

Regioisomer-Controlled Synthesis of Indazole-Based Pharmaceuticals

For process chemistry groups developing scalable routes to indazole-containing drug candidates, the clear regioisomeric identity of 2-methyl-2H-indazole-5,6-diamine (locked 2H-tautomer, N2-methyl) eliminates the risk of regioisomeric mixtures that can plague syntheses using unsubstituted indazole-5,6-diamines, which may exist in equilibrium between 1H and 2H forms . This regioisomeric purity simplifies quality control and ensures batch-to-batch consistency in GMP manufacturing environments.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilicity-tuned 2H-indazole scaffold
SAR lipophilicity window assessment
2H-indazole library synthesis
DBR-compatible N2-methyl core
Tautomer-controlled reaction predictability
Fluorometric aldehyde detection
N2-methyl enhanced derivative retention
Chromatographic resolution in HPLC methods
Regioisomer-controlled synthesis
Locked N2-methyl tautomeric identity
Regioisomeric consistency in multi-batch synthesis
Quote Request

Request a Quote for 2-Methyl-2H-indazole-5,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.